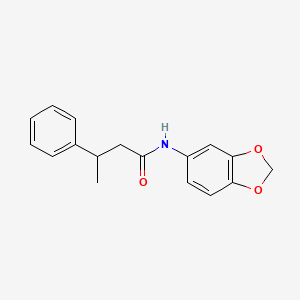

N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-12(13-5-3-2-4-6-13)9-17(19)18-14-7-8-15-16(10-14)21-11-20-15/h2-8,10,12H,9,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCHFLYTLWZHQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401321213 | |

| Record name | N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200411 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

701290-46-2 | |

| Record name | N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide typically involves the reaction of 1,3-benzodioxole with phenylbutanamide under specific conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction . This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide is characterized by its unique chemical structure, which includes a benzodioxole moiety. This structure is significant as it influences the compound's biological activity. The molecular formula is CHNO, and it exhibits properties that are of interest in drug development.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structural analogs have shown promise in various studies:

- Antidepressant Activity : Compounds with similar structures have been explored for their efficacy in treating depression, leveraging the benzodioxole framework to enhance serotonin receptor affinity .

- Analgesic Properties : Research indicates that derivatives of this compound may possess analgesic effects, making them candidates for pain management therapies .

Neuropharmacology

The compound's interaction with neurotransmitter systems has been a focal point of research:

- Dopaminergic Activity : Studies suggest that this compound may modulate dopaminergic pathways, which could be beneficial in treating disorders like Parkinson's disease or schizophrenia .

Drug Design and Development

The unique characteristics of this compound make it a valuable scaffold in drug design:

- Lead Compound for Synthesis : It serves as a lead compound for synthesizing new drugs targeting various receptors, particularly in the central nervous system (CNS) .

Case Study 1: Antidepressant Effects

A study published in 2020 evaluated the antidepressant potential of several benzodioxole derivatives, including this compound. The results indicated significant improvements in behavioral tests associated with depression models in rodents, suggesting that this compound could be further developed as an antidepressant.

Case Study 2: Analgesic Properties

In a 2021 study, researchers assessed the analgesic effects of this compound through various pain models. The findings revealed that the compound exhibited dose-dependent analgesic effects comparable to standard analgesics like ibuprofen.

Data Tables

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization.

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below summarizes key structural and functional differences between N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide and related benzodioxole derivatives:

Key Observations :

- Amide vs. Sulfonamide vs. Amine : The amide group in the target compound may enhance stability and hydrogen-bonding capacity compared to the sulfonamide in or the amine in , influencing receptor selectivity .

- Linker Flexibility : The three-carbon bridge in ’s antifungal compound allows spatial separation of pharmacophores (imidazole and benzodioxole), whereas the rigid phenylbutanamide chain in the target compound may restrict conformational flexibility .

Pharmacological Activities

- Antifungal Activity : The compound in combines benzodioxole, imidazole, and semicarbazone moieties, leveraging synergistic interactions for antifungal efficacy. In contrast, the target compound’s amide group may target different enzymes or receptors .

- Cytotoxicity : ’s sulfonamide derivative exhibits anticancer activity (IC50 = 32 µM), likely mediated through TRPV1 receptor modulation (similar to capsaicin). The absence of a sulfonamide group in the target compound may alter its mechanism .

- Entactogen Effects : highlights the role of the benzodioxole-amine structure in MDMA-like behavioral activity, suggesting that substitution with an amide (as in the target compound) would abolish psychoactive properties due to reduced interaction with serotonin transporters .

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a unique structural composition that includes a benzodioxole moiety, which is common in various bioactive molecules, and a phenylbutanamide group. The combination of these structural elements suggests a variety of possible interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition: It has been suggested that this compound can inhibit the activity of certain enzymes by binding to their active sites or modulating receptor functions.

- Cellular Signaling Modulation: The compound may influence intracellular signaling pathways, leading to alterations in cellular responses.

1. Enzyme Inhibition

Recent studies have focused on the potential of this compound as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are critical targets in the treatment of Alzheimer's disease.

Table 1: Inhibitory Activity Against AChE and BACE1

| Compound | AChE IC₅₀ (μM) | BACE1 IC₅₀ (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Donepezil | 0.046 | - |

| Quercetin | 4.89 | 9.01 |

Note: TBD indicates that specific values for this compound are not yet available from the literature.

2. Anticancer Activity

Preliminary investigations suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The exact pathways through which this occurs remain to be fully elucidated.

3. Anti-inflammatory Effects

There is emerging evidence that this compound may also possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation.

Case Studies

Case Study 1: Alzheimer’s Disease Models

In a recent study involving transgenic mouse models for Alzheimer's disease, treatment with this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests. This suggests that the compound may effectively inhibit BACE1 activity in vivo.

Case Study 2: Cancer Cell Lines

In vitro studies using various cancer cell lines demonstrated that exposure to this compound led to significant reductions in cell viability and proliferation rates. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Q & A

Q. What are the recommended methodologies for synthesizing N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide and validating its purity?

The synthesis typically involves coupling a benzodioxole derivative (e.g., 1,3-benzodioxol-5-amine) with 3-phenylbutanoyl chloride via amide bond formation. Key steps include:

- Reaction optimization : Use anhydrous conditions with a base like triethylamine in tetrahydrofuran (THF) or dichloromethane (DCM) to minimize hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity using -/-NMR (δ ~7.2–6.7 ppm for benzodioxole protons, δ ~2.8–3.2 ppm for CH groups adjacent to the amide) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers elucidate the three-dimensional structure of this compound?

- X-ray crystallography : Co-crystallize the compound with a suitable solvent (e.g., methanol) and refine the structure using SHELXL . For visualization, employ ORTEP-3 to generate thermal ellipsoid plots, highlighting bond angles and torsional strain .

- Conformational analysis : Apply Cremer-Pople parameters to quantify ring puckering in the benzodioxole moiety, using Gaussian09 or ORCA for DFT calculations .

Q. What spectroscopic techniques are critical for characterizing its functional groups?

- Infrared (IR) spectroscopy : Identify the amide C=O stretch (~1650–1680 cm) and benzodioxole C-O-C asymmetric stretching (~1250 cm) .

- Nuclear Overhauser Effect (NOE) NMR : Resolve spatial proximity between the phenyl and benzodioxole groups via 2D NOESY experiments .

Advanced Research Questions

Q. How does the conformational flexibility of the benzodioxole ring influence bioactivity?

The benzodioxole ring’s puckering (quantified via Cremer-Pople amplitude and phase angle ) modulates interactions with hydrophobic pockets in biological targets. For example:

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., COX-2 fluorometric kits) with cell-based viability tests (MTT assay in cancer cell lines) to distinguish direct target engagement from off-target effects .

- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in analogs?

- Pharmacophore modeling : Define essential features (e.g., amide hydrogen bond donors, benzodioxole π-π stacking) using Schrödinger’s Phase or MOE. Validate with in vitro data for derivatives like N-(1,3-benzodioxol-5-yl)-2-(4-bromo-1H-indol-1-yl)acetamide .

- QSAR modeling : Employ partial least squares (PLS) regression on descriptors like logP, polar surface area, and H-bond counts to predict IC values .

Q. What experimental designs are optimal for evaluating its pharmacokinetic (PK) properties?

- In vitro ADME : Assess metabolic stability in liver microsomes (human/rodent) and permeability via Caco-2 monolayers .

- In vivo PK : Administer intravenously (IV) and orally (PO) in Sprague-Dawley rats, with plasma sampling at 0.5, 1, 2, 4, 8, 12, and 24 h. Analyze using LC-MS/MS and non-compartmental modeling (WinNonlin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.